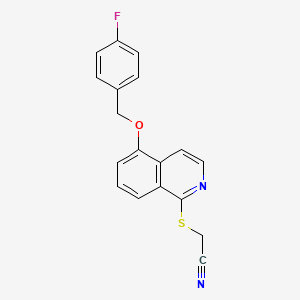

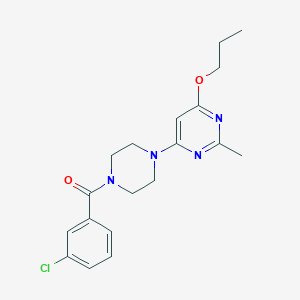

![molecular formula C18H20FN5O4S B2925886 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034615-31-9](/img/structure/B2925886.png)

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

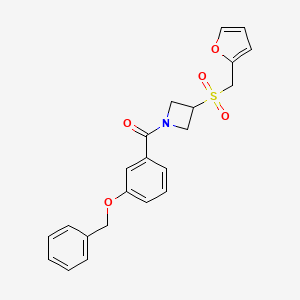

The compound contains several functional groups including a pyrimidine ring, a piperidine ring, a benzo[d]oxazole ring, and a sulfonamide group. The presence of these functional groups suggests that the compound could have potential biological activity, as these groups are often found in biologically active molecules .

Molecular Structure Analysis

The compound’s structure is likely to be fairly complex due to the presence of multiple rings and functional groups. The fluoropyrimidinyl group is likely to be planar due to the nature of the pyrimidine ring, while the piperidine ring is likely to adopt a chair conformation. The benzo[d]oxazole ring is also likely to be planar .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that certain sulfonamide derivatives exhibit potent antimicrobial activities. For instance, compounds synthesized from sulfa drugs showed good antimicrobial activities against pathogenic Gram-positive and Gram-negative bacteria and fungi, suggesting their potential as lead compounds for developing new antimicrobial agents (Makki et al., 2016). Additionally, sulfonamide derivatives containing 1,3,4-oxadiazole moieties demonstrated significant antibacterial activities against rice bacterial leaf blight, with certain compounds outperforming commercial agents in terms of efficacy (Shi et al., 2015).

Herbicide Development

Triazolopyrimidine-2-sulfonamide has been identified as part of a herbicide group known as acetohydroxyacid synthase inhibitors. New compounds within this group, such as those derived from modifications to existing herbicides, have shown high herbicidal activity and faster degradation rates in soil, positioning them as candidates for further study and development as herbicides (Chen et al., 2009).

Novel Synthetic Methodologies

Research into the synthesis of fluorine heterocyclic systems derived from sulfa drugs has led to the identification of compounds that could serve as photochemical probe agents for the inhibition of vitiligo diseases. This highlights the potential of these compounds in medical research, particularly in developing treatments for skin conditions (Abdel-Rahman et al., 2010). Moreover, the design and synthesis of sulfonamide derivatives have been explored for their application in creating new therapeutics, indicating the versatility and broad application potential of sulfonamide-based compounds in medicinal chemistry (Kumara et al., 2017).

Zukünftige Richtungen

The potential biological activity of this compound could make it a subject of interest for future research, particularly in the field of medicinal chemistry. Further studies could involve testing its biological activity, optimizing its structure for increased activity or selectivity, and investigating its mechanism of action .

Wirkmechanismus

Target of Action

Compounds with a similar structure, such as 5-fluoro-2-cyano pyrimidine, have been used in the synthesis of potent inhibitors of the jak2 kinase .

Mode of Action

Based on the information available, it can be inferred that the compound might interact with its targets (potentially jak2 kinase) to inhibit their function .

Biochemical Pathways

If the compound acts as a jak2 kinase inhibitor, it could potentially affect the jak-stat signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and immune response .

Pharmacokinetics

A compound named azd1480, which is a potent jak2 inhibitor, has excellent physical properties and preclinical pharmacokinetics

Result of Action

If it acts as a jak2 kinase inhibitor, it could potentially inhibit cell growth and differentiation, and modulate immune response .

Biochemische Analyse

Biochemical Properties

The compound N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly Jak2, a protein involved in cell signaling . The nature of these interactions involves the inhibition of Jak2, thereby affecting the Jak/Stat signaling pathway .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting Jak2, which impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with Jak2, leading to its inhibition . This results in changes in gene expression and impacts the Jak/Stat signaling pathway .

Temporal Effects in Laboratory Settings

It has been shown to inhibit the signaling and proliferation of Jak2 V617F cell lines in vitro .

Eigenschaften

IUPAC Name |

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O4S/c1-23-15-8-14(2-3-16(15)28-18(23)25)29(26,27)22-9-12-4-6-24(7-5-12)17-20-10-13(19)11-21-17/h2-3,8,10-12,22H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEBCPXAVSZSPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C4=NC=C(C=N4)F)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2925809.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2925812.png)

![7-(4-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925814.png)

![6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline hydrochloride](/img/structure/B2925815.png)

![8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B2925824.png)